Ethylmorphine D5; 3-O-Ethylmorphine-(ethyl-D5)
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Overview
Description
Ethylmorphine-d5 is a deuterated form of ethylmorphine, an opioid analgesic and antitussive agent. It is used primarily in scientific research as a stable isotope-labeled compound. The deuterium atoms replace hydrogen atoms in the ethyl group, which helps in tracing and studying the metabolic pathways and pharmacokinetics of ethylmorphine without altering its pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethylmorphine-d5 can be synthesized by the ethylation of morphine using ethyl-d5 bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures. The product is then purified using chromatographic techniques to obtain high purity ethylmorphine-d5 .
Industrial Production Methods
Industrial production of ethylmorphine-d5 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistency and high yield. The final product is subjected to rigorous quality control measures to meet the standards required for research applications .
Chemical Reactions Analysis
Types of Reactions
Ethylmorphine-d5 undergoes various chemical reactions, including:
Oxidation: Ethylmorphine-d5 can be oxidized to form ethylmorphine N-oxide.
Reduction: Reduction reactions can convert ethylmorphine-d5 to its corresponding alcohol derivatives.
Substitution: N-demethylation is a common substitution reaction where the methyl group is replaced by a hydrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: N-demethylation can be achieved using reagents like cyanogen bromide or formaldehyde.
Major Products Formed
Oxidation: Ethylmorphine N-oxide
Reduction: Ethylmorphine alcohol derivatives
Substitution: Demethylated ethylmorphine
Scientific Research Applications
Ethylmorphine-d5 is extensively used in scientific research, particularly in the following areas:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy to study the metabolic pathways of ethylmorphine.
Biology: Helps in tracing the distribution and metabolism of ethylmorphine in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of ethylmorphine.
Industry: Employed in the development of analytical methods for quality control and regulatory compliance.
Mechanism of Action
Ethylmorphine-d5 exerts its effects by being metabolized to morphine in the liver through the action of the enzyme cytochrome P450 2D6. Morphine then interacts with opioid receptors in the central nervous system, particularly the mu-opioid receptors, to produce analgesic and antitussive effects. The binding of morphine to these receptors inhibits the release of neurotransmitters, thereby reducing pain perception and suppressing cough reflex .
Comparison with Similar Compounds
Similar Compounds
Codeine: Another opioid analgesic and antitussive agent, similar in structure to ethylmorphine but with a methyl group instead of an ethyl group.
Dihydrocodeine: A semi-synthetic opioid used for pain relief and cough suppression, structurally similar to codeine.
Morphine: The parent compound of ethylmorphine, widely used for pain management.
Uniqueness of Ethylmorphine-d5
Ethylmorphine-d5 is unique due to its deuterium labeling, which makes it an invaluable tool in scientific research. The presence of deuterium atoms allows for precise tracing and quantification in metabolic studies without altering the compound’s pharmacological properties. This makes it superior to non-labeled analogs for specific research applications .
Properties
Molecular Formula |
C19H23NO3 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-3-methyl-9-(1,1,2,2,2-pentadeuterioethoxy)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol |
InChI |
InChI=1S/C19H23NO3/c1-3-22-15-7-4-11-10-13-12-5-6-14(21)18-19(12,8-9-20(13)2)16(11)17(15)23-18/h4-7,12-14,18,21H,3,8-10H2,1-2H3/t12-,13+,14-,18-,19-/m0/s1/i1D3,3D2 |
InChI Key |
OGDVEMNWJVYAJL-YDPGWSITSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4C)[C@@H](O2)[C@H](C=C5)O)C=C1 |
Canonical SMILES |
CCOC1=C2C3=C(CC4C5C3(CCN4C)C(O2)C(C=C5)O)C=C1 |
Origin of Product |
United States |
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